(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol: A Comprehensive Technical Guide for Chemical Researchers
(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol: A Comprehensive Technical Guide for Chemical Researchers
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the use of this compound as a versatile building block in medicinal chemistry and organic synthesis.
Introduction and Nomenclature
(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol belongs to the class of substituted pyridinylmethanols, a scaffold of significant interest in pharmaceutical research due to the prevalence of the pyridine moiety in numerous FDA-approved drugs. The unique substitution pattern of this compound, featuring a chlorine atom, an isopropoxy group, and a hydroxymethyl group, presents a rich chemical space for the exploration of novel molecular architectures with diverse biological activities. The strategic placement of these functional groups allows for fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical determinants of a drug candidate's profile.
| Identifier | Value |
| IUPAC Name | (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
| Canonical SMILES | CC(C)OC1=C(C=C(C=N1)Cl)CO |
| InChI Key | (Predicted) YXWVZJDBWJXLAV-UHFFFAOYSA-N |
| CAS Number | Not available |
Physicochemical and Predicted Properties
While experimental data for (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is not extensively available in public literature, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds. These predicted values serve as a valuable guide for experimental design, including reaction setup, purification, and formulation.
| Property | Predicted Value | Method |
| Appearance | White to off-white solid | Analogy to similar compounds |
| Boiling Point | ~300-350 °C | Computational prediction |
| Melting Point | ~70-90 °C | Analogy to similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Structural analysis |
| LogP | ~2.5 | Computational prediction |
| pKa (pyridinium ion) | ~3-4 | Analogy to substituted pyridines |
Proposed Synthesis and Purification
A plausible and efficient synthetic route to (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is proposed, commencing from commercially available 2-chloro-5-nitropyridine. This multi-step synthesis is designed to be robust and scalable, providing a reliable source of the target compound for research purposes.
Caption: Proposed synthetic workflow for (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol.
Experimental Protocol:
Step 1: Synthesis of 2-Isopropoxy-5-nitropyridine
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To a solution of sodium isopropoxide (prepared by dissolving sodium metal in anhydrous isopropanol), add 2-chloro-5-nitropyridine portion-wise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-Amino-2-isopropoxypyridine
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To a suspension of iron powder and ammonium chloride in a mixture of ethanol and water, add 2-isopropoxy-5-nitropyridine.
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Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
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After the reaction is complete, filter the hot reaction mixture through a pad of celite and wash the celite pad with hot ethanol.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of 5-Chloro-2-isopropoxypyridine-3-carbaldehyde
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Dissolve 5-amino-2-isopropoxypyridine in aqueous hydrochloric acid and cool to 0°C.
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Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
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Stir the resulting diazonium salt solution at 0°C for 30 minutes.
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In a separate flask, prepare a solution of formaldehyde and copper(I) oxide in water.
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Add the cold diazonium salt solution to the formaldehyde solution and stir at room temperature.
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Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
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Purify by column chromatography.
Step 4: Synthesis of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol
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Dissolve 5-Chloro-2-isopropoxypyridine-3-carbaldehyde in methanol and cool the solution to 0°C.
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Add sodium borohydride portion-wise, ensuring the temperature remains below 10°C.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
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Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectral Characterization (Predicted)
The structural elucidation of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol can be unequivocally confirmed through a combination of spectroscopic techniques. The following are the predicted spectral data based on the compound's structure.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | H-6 (Pyridine) |
| ~7.60 | d | 1H | H-4 (Pyridine) |
| ~4.70 | s | 2H | -CH₂OH |
| ~5.30 | sept | 1H | -OCH(CH₃)₂ |
| ~2.50 | t (broad) | 1H | -OH |
| ~1.35 | d | 6H | -OCH(CH₃)₂ |
Note: The chemical shifts are approximate and coupling constants (J) would need to be determined experimentally.
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~160.5 | C-2 (Pyridine) |
| ~145.0 | C-6 (Pyridine) |
| ~138.0 | C-4 (Pyridine) |
| ~125.0 | C-5 (Pyridine) |
| ~120.0 | C-3 (Pyridine) |
| ~71.0 | -OCH(CH₃)₂ |
| ~60.0 | -CH₂OH |
| ~22.0 | -OCH(CH₃)₂ |
Infrared (IR) Spectroscopy (KBr Pellet):
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 2980-2850 | C-H stretch (aliphatic) |
| 1580, 1470, 1450 | C=C and C=N stretch (pyridine ring) |
| 1250 | C-O stretch (alkoxy) |
| 1050 | C-O stretch (primary alcohol) |
| 830 | C-Cl stretch |
Mass Spectrometry (Electron Ionization, EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 201 and a characteristic M+2 peak at m/z 203 with an approximate ratio of 3:1, indicative of the presence of a chlorine atom. Key fragmentation patterns would likely involve the loss of the isopropoxy group, the hydroxymethyl group, and cleavage of the pyridine ring.
Chemical Reactivity and Stability
The reactivity of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is dictated by its three primary functional groups: the pyridine ring, the primary alcohol, and the chloro and isopropoxy substituents.
Caption: Key reactivity sites and influencing substituents of the molecule.
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Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing for protonation and the formation of pyridinium salts. It can also act as a nucleophile in N-alkylation reactions.
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Hydroxymethyl Group: The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid under appropriate conditions. It can also undergo esterification and etherification reactions.
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Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The positions for substitution will be directed by the existing substituents. Nucleophilic aromatic substitution, particularly displacement of the chloro group, may be possible under forcing conditions.
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Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents and strong acids. Prolonged exposure to light and air should be avoided to prevent potential degradation.
Applications in Medicinal Chemistry
Substituted pyridinylmethanols are considered "privileged structures" in drug discovery, appearing in a wide array of therapeutic agents.[1] The title compound serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
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Structure-Activity Relationship (SAR) Studies: The isopropoxy group provides a point of modification to explore the impact of steric bulk and lipophilicity on biological activity compared to the more common methoxy or ethoxy analogues. The chloro and hydroxymethyl groups offer handles for further chemical elaboration to build libraries of compounds for screening.
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Potential Therapeutic Areas: Based on the activities of related compounds, derivatives of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol could be investigated for a range of therapeutic applications, including but not limited to:
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Anticancer Agents: Many pyridine derivatives have shown potent anticancer activity.[2]
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Antiviral and Antimicrobial Agents: The pyridine scaffold is present in numerous antimicrobial and antiviral drugs.
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CNS Agents: The ability of the pyridine ring to cross the blood-brain barrier makes it a common feature in drugs targeting the central nervous system.
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Safety and Handling
As there is no specific safety data sheet available for (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. The following safety precautions are based on the potential hazards of related substituted pyridines and chloroaromatic compounds.[3][4][5]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is a promising and versatile building block for chemical synthesis and drug discovery. Its unique combination of functional groups offers numerous possibilities for the creation of novel and complex molecules. While specific experimental data for this compound is limited, this guide provides a solid foundation of predicted properties, a plausible synthetic route, and an overview of its potential reactivity and applications. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and therapeutic potential of this and related compounds.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- National Center for Biotechnology Information. (n.d.).
- Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
- Bhat, A. A., & Singh, I. (2026).
- Sigma-Aldrich. (2025).
- Chem-Supply. (2017).
- Fisher Scientific. (2009).
- ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}.
- Central Drug House. (n.d.).
Sources
- 1. Infrared Spectral-Structural Correlations of Some Substituted Pyridines [opg.optica.org]
- 2. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
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